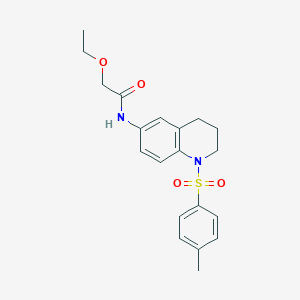

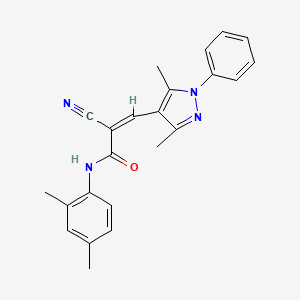

![molecular formula C23H15NO7 B2694563 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-nitrobenzenecarboxylate CAS No. 288306-53-6](/img/structure/B2694563.png)

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-nitrobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-nitrobenzenecarboxylate, also known as BNPP, is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of nitrophenylpropene and is known for its ability to inhibit the activity of serine hydrolases.

Scientific Research Applications

UV Cross-Linkable Polymer Applications

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-nitrobenzenecarboxylate has been explored in the context of UV cross-linkable polymers. A study by Suresh et al. (2016) focuses on the synthesis of related compounds and their use in creating copolymers with enhanced photocrosslinking properties. These materials exhibit increased thermal stability and molecular weights around 10000 g/mol, indicating potential applications in industries requiring robust, UV-reactive materials (Suresh et al., 2016).

Polymerization for Drug Delivery and Material Science

Research by Mori et al. (2005) involves the synthesis of homopolymers using monosubstituted acrylamide, which could be related to the chemical structure of this compound. This study highlights the controlled polymerization process, which could be applicable in designing drug delivery systems or novel materials with specific molecular weights and properties (Mori, Sutoh & Endo, 2005).

Applications in Synthesis of Novel Compounds

Kollenz et al. (1976) explored the synthesis of various heterocycles, potentially providing insights into how this compound could be utilized in synthesizing novel organic compounds. Such synthesis has implications in pharmaceuticals, materials science, and chemical research (Kollenz, Ziegler, Ott & Igel, 1976).

Extraction and Separation Science

A study by Ishii et al. (1993) on the extraction of metals using isoxazolones suggests possible applications of related compounds in separation science and analytical chemistry. This implies that derivatives of this compound could be useful in the selective extraction of specific ions or molecules (Ishii, Satoh & Odashima, 1993).

Advanced Material Development

Sunderland, Thompson, and Threadgill (2007) conducted research on the formation of nitroisocoumarins under specific conditions, which might be relevant to the development of advanced materials utilizing the unique properties of this compound (Sunderland, Thompson & Threadgill, 2007).

properties

IUPAC Name |

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO7/c25-20(11-1-15-2-12-21-22(13-15)30-14-29-21)16-5-9-19(10-6-16)31-23(26)17-3-7-18(8-4-17)24(27)28/h1-13H,14H2/b11-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHFJFYZJUXTLF-QQDOKKFESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-picolinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694480.png)

![1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B2694486.png)

![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2694499.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2694500.png)